6-Methyl-4-oxoheptanoic acid

Description

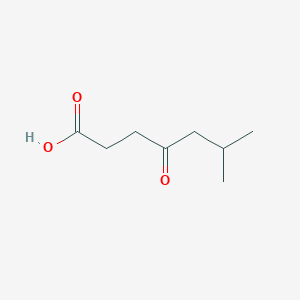

Structure

2D Structure

3D Structure

Properties

CAS No. |

60856-79-3 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

6-methyl-4-oxoheptanoic acid |

InChI |

InChI=1S/C8H14O3/c1-6(2)5-7(9)3-4-8(10)11/h6H,3-5H2,1-2H3,(H,10,11) |

InChI Key |

OOWHRIMYATXDSD-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)CCC(=O)O |

Canonical SMILES |

CC(C)CC(=O)CCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methyl 4 Oxoheptanoic Acid

Pathways Involving Chloral-Ketone Condensation

A significant synthetic strategy for 6-Methyl-4-oxoheptanoic acid and related structures utilizes the condensation reaction between a ketone and chloral (B1216628), a trichlorinated acetaldehyde. This approach builds the carbon backbone and introduces a trichloromethyl group that can be subsequently converted to a carboxylic acid.

The synthesis can be initiated through the condensation of 4-Methyl-2-pentanone (B128772) with chloral hydrate (B1144303). In this aldol-type reaction, the enolate of 4-Methyl-2-pentanone attacks the electrophilic carbonyl carbon of chloral. This reaction is a direct method for forming the carbon chain of the target molecule. The presence of the isobutyl group in 4-Methyl-2-pentanone provides the characteristic 6-methyl substitution in the final product.

The condensation reaction between 4-Methyl-2-pentanone and chloral hydrate yields the key intermediate, 1,1,1-Trichloro-2-hydroxy-6-methyl-4-heptanone. This trichloromethyl carbinol is the direct precursor to the final carboxylic acid. Its formation has been confirmed through synthetic studies and spectroscopic analysis. The structure of this intermediate is pivotal as the trichloromethyl group is a latent carboxylic acid function.

| Intermediate Compound | Precursors | Reaction Type |

| 1,1,1-Trichloro-2-hydroxy-6-methyl-4-heptanone | 4-Methyl-2-pentanone and Chloral Hydrate | Aldol (B89426) Condensation |

The conversion of 1,1,1-Trichloro-2-hydroxy-6-methyl-4-heptanone to this compound involves the hydrolysis of the trichloromethyl group. This transformation is typically achieved under basic conditions. The reaction proceeds through the formation of a gem-dichloroepoxide intermediate upon treatment with a base. Subsequent nucleophilic attack by hydroxide (B78521) ions leads to the formation of the carboxylic acid. The choice of base and solvent is critical to facilitate the hydrolysis while avoiding side reactions. While specific catalysts for this exact transformation are not extensively detailed in readily available literature, the general hydrolysis of trichloromethyl carbinols can be promoted by aqueous bases.

| Step | Reagents/Conditions | Function |

| Condensation | Acetic Anhydride, Sodium Acetate | Promotes the initial aldol condensation |

| Hydrolysis of Trichloromethyl Group | Aqueous Base (e.g., NaOH or KOH) | Converts the CCl3 group into a carboxylic acid |

Explorations of Novel or Alternative Synthetic Routes to this compound

Research into alternative synthetic pathways for this compound and its analogs often focuses on the oxidative cleavage of cyclic precursors, which can provide a more direct route to the linear keto acid structure.

One such explored method is the ozonolysis of 1-methylcyclohexene . In this reaction, the double bond of the cyclic alkene is cleaved by ozone. An oxidative workup of the resulting ozonide with an oxidizing agent like hydrogen peroxide directly yields 6-oxoheptanoic acid, a close structural analog. masterorganicchemistry.commasterorganicchemistry.com The presence of the methyl group on the cyclohexene (B86901) ring would theoretically lead to the desired this compound.

Another significant alternative is the oxidation of substituted cyclohexanones . The oxidation of 2-methylcyclohexanone (B44802) has been reported to produce 6-oxoheptanoic acid. bibliotekanauki.pl This suggests that the oxidation of a suitably substituted dimethylcyclohexanone could potentially yield this compound. For instance, the oxidation of 2,6-dimethylcyclohexanone (B152311) is a plausible route. rsc.org Various oxidizing agents and catalytic systems, including those based on transition metals like manganese, are employed for such transformations. bibliotekanauki.pl

| Alternative Route | Precursor | Key Reagents | Product |

| Ozonolysis | 1-Methylcyclohexene | 1. O3, 2. Oxidative workup (e.g., H2O2) | 6-Oxoheptanoic acid (analog) |

| Oxidation of Cyclic Ketone | 2-Methylcyclohexanone | Oxidizing agent (e.g., Mn(II) salt) | 6-Oxoheptanoic acid (analog) |

| Oxidation of Dihydrotagetone | Dihydrotagetone | Oxidizing agent | 2,6-Dimethyl-4-oxo-heptanoic acid (analog) |

Advanced Analytical Characterization and Structural Elucidation of 6 Methyl 4 Oxoheptanoic Acid

Spectroscopic Validation Techniques for 6-Methyl-4-oxoheptanoic Acid

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's structure. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would serve as the primary tools for structural assignment and molecular formula confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound would exhibit distinct signals corresponding to each unique proton and carbon environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show six distinct signals. The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons near electronegative oxygen atoms, such as those in the carboxylic acid and adjacent to the ketone, are shifted downfield. The predicted assignments are based on typical chemical shift values for similar functional groups. libretexts.orgdocbrown.info

Predicted ¹H NMR Data for this compound

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -COOH | 10.0 - 12.0 | Singlet (broad) | 1H |

| H-3 (-CH₂-C=O) | 2.75 | Triplet | 2H |

| H-2 (-CH₂-COOH) | 2.50 | Triplet | 2H |

| H-5 (-C=O-CH₂-) | 2.40 | Doublet | 2H |

| H-6 (-CH(CH₃)₂) | 2.15 | Multiplet (septet) | 1H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is anticipated to display eight signals, one for each carbon atom in a unique chemical environment. The presence of a chiral center at C6 means the two methyl groups of the isopropyl moiety are diastereotopic and thus chemically non-equivalent, though they may appear as a single signal depending on the solvent and resolution. masterorganicchemistry.com The carbonyl carbons of the ketone and carboxylic acid are expected at the lowest field due to the strong deshielding effect of the oxygen atoms.

Predicted ¹³C NMR Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 (Ketone C=O) | 208 - 212 |

| C-1 (Acid C=O) | 175 - 180 |

| C-5 | 52 - 56 |

| C-3 | 38 - 42 |

| C-2 | 29 - 33 |

| C-6 | 24 - 28 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₈H₁₄O₃, with a molecular weight of 158.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at a mass-to-charge ratio (m/z) of 158. The fragmentation is dictated by the functional groups. scienceready.com.au Key fragmentation pathways for carboxylic acids and ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. whitman.edulibretexts.org For this compound, the following fragments would be expected:

Alpha-cleavage at the ketone: Cleavage on either side of the C4 carbonyl would yield significant fragments.

Loss of the isobutyl radical (•CH₂CH(CH₃)₂) would result in an acylium ion at m/z 101.

Loss of the propanoic acid radical (•CH₂CH₂COOH) would result in an acylium ion at m/z 71.

Alpha-cleavage at the carboxylic acid: Loss of the hydroxyl radical (•OH) would produce a fragment at m/z 141, and loss of the carboxyl group (•COOH) would give a fragment at m/z 113. libretexts.org

McLafferty Rearrangement: A hydrogen atom from C2 could be transferred to the ketone oxygen, followed by cleavage of the C3-C4 bond, potentially leading to a fragment at m/z 100.

The fragmentation of the related compound 6-oxoheptanoic acid has been studied, showing successive losses of water and ketene (B1206846) from the deprotonated molecule in negative ion mode. researchgate.net

Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted m/z | Possible Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 158 | [C₈H₁₄O₃]⁺• | Molecular Ion |

| 141 | [C₈H₁₃O₂]⁺ | Loss of •OH |

| 113 | [C₇H₁₃O]⁺ | Loss of •COOH |

| 101 | [C₄H₅O₂]⁺ | α-cleavage at C4-C5 |

| 71 | [C₄H₇O]⁺ | α-cleavage at C3-C4 |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

Chromatographic Approaches for Purity Assessment and Isolation of this compound

Chromatographic techniques are essential for separating the target compound from impurities, assessing its purity, and performing quantitative analysis. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable methods, though they require different approaches.

Gas Chromatography (GC) for Volatility-Based Separation

Direct analysis of carboxylic acids like this compound by GC can be challenging due to their low volatility and potential for thermal degradation. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. asianpubs.orgresearchgate.net Common derivatization strategies for keto acids include:

Esterification: Converting the carboxylic acid to a methyl or ethyl ester.

Silylation: Reacting the carboxylic acid and any other active hydrogens with a silylating agent like BSTFA to form trimethylsilyl (B98337) (TMS) derivatives. nih.gov

Quinoxalinol formation: Reaction with reagents like o-phenylenediamine (B120857) to target the keto group. nih.gov

Once derivatized, the compound can be analyzed using a capillary GC system. A mid-polarity column is often a good choice for separating a range of derivatized organic acids.

Proposed GC Method for Derivatized this compound

| Parameter | Suggested Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) |

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

HPLC is an ideal method for the analysis of this compound without the need for derivatization. Reversed-phase chromatography, where the stationary phase is nonpolar (like C18) and the mobile phase is polar, is the standard approach for separating organic acids. researchgate.net

The inclusion of an acid, such as formic acid or trifluoroacetic acid, in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and good peak shape. Detection is typically performed using a UV detector, as the ketone carbonyl group provides sufficient chromophoric activity for detection around 210 nm. For higher specificity and structural confirmation, an HPLC system can be coupled to a mass spectrometer (LC-MS).

Proposed HPLC Method for this compound

| Parameter | Suggested Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |

| Elution Mode | Isocratic (e.g., 60:40 A:B) or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm or Mass Spectrometer (ESI, negative mode) |

| Injection Volume | 10 µL |

Theoretical and Computational Investigations of 6 Methyl 4 Oxoheptanoic Acid

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational landscape of molecules. For 6-Methyl-4-oxoheptanoic acid, these calculations can predict bond lengths, bond angles, and dihedral angles, offering a detailed picture of its geometry. Due to the limited availability of direct computational studies on this compound, we can draw parallels from theoretical investigations on structurally similar keto acids, such as 4-oxopentanoic acid (levulinic acid).

A comparative theoretical study using Density Functional Theory (DFT) has been performed on levulinic acid, providing insights into its structural parameters. researchgate.net These calculations, typically employing methods like B3LYP with a basis set such as LANL2DZ, can elucidate the geometry of the carbon backbone, the carboxylic acid group, and the ketone group. researchgate.net The flexible aliphatic chain of these molecules allows for multiple conformations. Computational conformational analysis helps in identifying the most stable conformers by calculating their relative energies. For aliphatic keto acids, the interplay of intramolecular hydrogen bonding, particularly between the carboxylic proton and the keto oxygen, can significantly influence the preferred conformation, often leading to a pseudo-cyclic structure.

The presence of a methyl group at the 6-position in this compound introduces an additional chiral center and further influences the conformational preferences compared to its unmethylated counterpart, 6-oxoheptanoic acid. Computational models can predict the most stable spatial arrangement of this methyl group, which is crucial for understanding its interactions in a biological or chemical environment.

Table 1: Calculated Molecular Structure Parameters of a Structurally Similar Keto Acid (4-Oxopentanoic Acid)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (ketone) | 1.21 Å |

| C-O (carboxylic) | 1.22 Å | |

| O-H (carboxylic) | 0.97 Å | |

| C-C (backbone) | 1.51 - 1.54 Å | |

| Bond Angle | C-C-C (backbone) | 111.9° - 115.5° |

| O=C-C (ketone) | 121.5° | |

| C-C=O (carboxylic) | 124.6° | |

| C-O-H (carboxylic) | 105.7° | |

| Data derived from a comparative DFT study on 4-oxopentanoic acid (levulinic acid) and is presented as an analogy. researchgate.net |

Computational Modeling of Reaction Mechanisms in this compound Formation

Computational modeling is a vital tool for elucidating the intricate steps of chemical reactions, including the formation of this compound. Plausible synthetic routes to this keto acid include the oxidation of the corresponding secondary alcohol, 6-methyl-4-hydroxyheptanoic acid, or through a Michael addition-type reaction. Theoretical studies of analogous reactions can provide a framework for understanding the mechanism of this compound synthesis.

One common route to keto acids is the oxidation of secondary alcohols. The mechanism of this transformation can be investigated computationally by mapping the potential energy surface of the reaction. researchgate.netnih.gov This involves identifying the transition state structures and calculating the activation energies for each step. For instance, in the oxidation of secondary alcohols to ketones, computational studies can model the interaction with an oxidizing agent and the subsequent abstraction of a hydrogen atom, leading to the formation of the carbonyl group. google.com

Another potential pathway for the formation of the carbon skeleton of this compound is through a Michael addition reaction, where an enolate is added to an α,β-unsaturated carbonyl compound. google.com For example, the reaction between the enolate of a ketone and an acrylate (B77674) derivative could form the backbone of the target molecule. Computational modeling of such aldol-type condensation reactions can reveal the energies of intermediates and transition states, indicating the rate-determining step of the reaction. researchgate.netacs.orgresearchgate.netebi.ac.uk DFT calculations are frequently employed to study these mechanisms, providing insights into the role of catalysts and the stereoselectivity of the reaction. ebi.ac.uk

For the formation of similar keto acids like levulinic acid from biomass, detailed mechanistic models have been developed to simulate the reaction kinetics. andrews.eduucr.edu These models, often supported by computational thermochemistry, track the concentrations of intermediates and products over time. acs.org Although these studies focus on a different synthetic route, the computational approaches used, such as the calculation of reaction enthalpies and free energies, are directly applicable to understanding the thermodynamics and kinetics of this compound formation.

Research Applications of 6 Methyl 4 Oxoheptanoic Acid As a Chemical Synthon

Utility of 6-Methyl-4-oxoheptanoic Acid in Complex Organic Synthesis

The utility of this compound in complex organic synthesis stems from its capacity to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The keto-acid framework is a common motif in natural products and pharmacologically active compounds, positioning this acid as a key starting material or intermediate. For instance, related oxo-carboxylic acids are utilized in the synthesis of heterocyclic compounds like pyridazinones and benzodiazepinones through condensation reactions with hydrazine (B178648) derivatives. clockss.org

The structural backbone of this compound can be found within more elaborate molecules. For example, the core structure is related to components of statine (B554654) analogues, which are crucial in the design of protease inhibitors. southampton.ac.uk The synthesis of analogues of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid (AHMHA), a component of the natural protease inhibitor pepstatin, highlights the importance of this structural type in medicinal chemistry. acs.org While direct synthesis of complex targets from this compound is not extensively documented in publicly available literature, its potential is evident from the synthetic applications of structurally similar keto acids.

The isobutyl group at the 6-position introduces a specific lipophilic character and steric influence that can be exploited in target-oriented synthesis. The general strategy involves leveraging the differential reactivity of the ketone and carboxylic acid to build molecular complexity in a stepwise manner.

Derivatization Strategies Utilizing the Keto and Carboxylic Acid Functionalities of this compound

The dual functionality of this compound offers a rich platform for derivatization. The carboxylic acid and ketone groups can be modified independently or in concert to yield a wide array of derivatives. These derivatization strategies are fundamental to its application as a synthon.

The carboxylic acid moiety is readily converted into other functional groups. Esterification, for example, by reaction with an alcohol under acidic conditions, can produce the corresponding ester, such as methyl 6-methyl-4-oxoheptanoate. smolecule.com This transformation is often used to protect the carboxylic acid group while reactions are performed at the ketone center. The carboxylic acid can also be converted to an acid chloride, which is a highly reactive intermediate for acylation reactions. smolecule.com

The ketone group, on the other hand, can undergo a variety of transformations typical of carbonyl compounds. Reduction of the ketone using agents like sodium borohydride (B1222165) or lithium aluminum hydride would yield the corresponding secondary alcohol, 4-hydroxy-6-methylheptanoic acid. smolecule.com The ketone can also serve as an electrophilic site for the addition of nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols and extend the carbon skeleton.

Furthermore, the ketone functionality allows for the formation of imines or oximes through reaction with primary amines or hydroxylamine, respectively. These derivatives can be important intermediates for further synthetic manipulations. The derivatization of keto acids is a common strategy in analytical chemistry for improving detection and separation, for example, through reactions with reagents like 1,2-propylenediamine. asianpubs.org

Below are tables summarizing the potential derivatization reactions for each functional group of this compound.

Table 1: Derivatization Reactions of the Carboxylic Acid Functionality

| Reaction Type | Reagents | Product Functional Group |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Ester |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Chloride |

| Amide Formation | Amine, Coupling Agent (e.g., DCC) | Amide |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

Table 2: Derivatization Reactions of the Ketone Functionality

| Reaction Type | Reagents | Product Functional Group |

| Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Tertiary Alcohol |

| Wittig Reaction | Phosphonium Ylide | Alkene |

| Imine Formation | Primary Amine (R-NH₂) | Imine |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | Amine |

These derivatization strategies underscore the versatility of this compound as a synthon, enabling its incorporation into a diverse range of more complex molecules for various research applications.

Future Research Trajectories in 6 Methyl 4 Oxoheptanoic Acid Chemistry

Development of Enantioselective Synthesis Methods for Chiral Forms of 6-Methyl-4-oxoheptanoic Acid

This compound possesses a chiral center at the C6 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-6-Methyl-4-oxoheptanoic acid and (S)-6-Methyl-4-oxoheptanoic acid. The biological and chemical properties of these enantiomers can differ significantly. Therefore, developing methods to selectively synthesize one enantiomer over the other (enantioselective synthesis) is a critical research trajectory.

While specific enantioselective routes to this compound are not widely published, several established strategies for the asymmetric synthesis of analogous γ-keto acids could be adapted. These methods often rely on sophisticated catalysts to control the stereochemical outcome of the reaction.

Future research should focus on applying and optimizing these modern synthetic strategies. A primary approach is the asymmetric hydrogenation of a suitable precursor. For instance, a highly efficient asymmetric hydrogenation of γ-ketoacids has been developed using chiral spiro iridium catalysts, achieving excellent enantioselectivities (up to >99% ee) and high turnover numbers. nih.gov Another powerful technique is Ru-catalyzed asymmetric transfer hydrogenation, which uses a formic acid–triethylamine mixture as a safe and readily available hydrogen source to produce chiral γ-lactones from γ-keto carboxylic acids with high precision. rsc.orgrsc.org

Carbene-catalyzed reactions also offer a promising avenue. N-heterocyclic carbenes (NHCs) have been used to catalyze the enantioselective synthesis of γ-keto esters and amides, which could be subsequently hydrolyzed to the desired chiral acid. acs.org Furthermore, chemoenzymatic methods, which leverage the inherent stereoselectivity of enzymes, could be explored. For example, the enzymatic hydrolysis of a racemic ester precursor of an analogous keto acid has been used to achieve chiral separation. mdpi.com A patent describing the synthesis of the related 2,6-dimethyl-4-oxo-heptanoic acid highlights the potential industrial interest in such structures. google.com

Table 1: Potential Enantioselective Synthesis Strategies for this compound

| Synthesis Strategy | Catalyst/Reagent Type | Potential Precursor | Reported Efficiency (for Analogs) |

| Asymmetric Hydrogenation | Chiral Spiro Iridium Complex | 6-Methyl-4-oxo-hept-2-enoic acid | Up to >99% enantiomeric excess (ee) nih.gov |

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium (Ru) Complex | 6-Methyl-4-oxo-hept-2-enoic acid | >20:1 diastereomeric ratio, 99% ee rsc.org |

| Carbene Catalysis | Chiral N-Heterocyclic Carbene (NHC) | α,β-Unsaturated aldehyde and silyl (B83357) ketene (B1206846) acetal | High yields and enantioselectivities (e.g., 97% ee) acs.org |

| Chemoenzymatic Resolution | Lipase (e.g., Novozym 435) | Racemic ester of this compound | High conversion and good ee (e.g., 88% ee) mdpi.com |

Investigation of Potential Roles in Uncharacterized Biochemical Transformations

The structural similarity of this compound to known metabolic intermediates suggests it may play a role in uncharacterized biochemical pathways, particularly in the microbial degradation of natural products. A significant area for investigation is its connection to the metabolism of monoterpenes, such as limonene (B3431351).

The bacterium Rhodococcus erythropolis DCL14 is known to metabolize both (R)- and (S)-limonene through a novel pathway. nih.govasm.org This pathway proceeds via epoxidation of the limonene molecule, followed by several enzymatic steps to yield an acyclic intermediate: 3-isopropenyl-6-oxoheptanoate (B1230680). nih.govnih.gov Specifically, (4R)-limonene degradation produces (3R)-3-isopropenyl-6-oxoheptanoate, while (4S)-limonene yields the (3S)-enantiomer. nih.govasm.org

It is documented that 3-isopropenyl-6-oxoheptanoate is activated with coenzyme A and ATP, suggesting that it enters a β-oxidation-like pathway for further degradation. asm.orgnih.govasm.org A key, yet uncharacterized, step in this metabolic sequence could be the reduction of the isopropenyl group to an isopropyl group. This transformation would convert 3-isopropenyl-6-oxoheptanoate directly into this compound (or its CoA ester). The enzyme responsible would likely be a type of reductase that acts on the carbon-carbon double bond. The subsequent metabolism of 6-Methyl-4-oxoheptanoyl-CoA via β-oxidation represents a plausible but currently unconfirmed biochemical transformation.

Future research should aim to identify the enzymes and genetic machinery responsible for these proposed steps in organisms like R. erythropolis. This would involve incubating the bacteria with 3-isopropenyl-6-oxoheptanoate and analyzing the metabolic products for the presence of this compound. If identified, the responsible reductase enzyme could be isolated and characterized.

Table 2: Known and Hypothesized Steps in the Biochemical Pathway Leading to this compound

| Step | Substrate | Product | Enzyme(s) | Status |

| 1 | (4R)-Limonene | (1S,4R)-1-Hydroxy-2-oxolimonene | Limonene 1,2-monooxygenase, Epoxide hydrolase, Diol dehydrogenase | Characterized asm.org |

| 2 | (1S,4R)-1-Hydroxy-2-oxolimonene | (3R)-3-Isopropenyl-6-oxoheptanoate | 1-Hydroxy-2-oxolimonene 1,2-monooxygenase (Baeyer-Villiger) | Characterized nih.govmetacyc.org |

| 3 | (3R)-3-Isopropenyl-6-oxoheptanoate | (3R)-3-Isopropenyl-6-oxoheptanoyl-CoA | 3-Isopropenyl-6-oxoheptanoyl-CoA synthetase | Characterized nih.govbiocyc.org |

| 4 | (3R)-3-Isopropenyl-6-oxoheptanoyl-CoA | (R)-6-Methyl-4-oxoheptanoyl-CoA | Unknown Reductase | Hypothesized |

| 5 | (R)-6-Methyl-4-oxoheptanoyl-CoA | Further degradation products | β-oxidation enzymes | Hypothesized |

Advanced Analytical Method Development for Trace Analysis of this compound in Complex Matrices

To investigate the potential biochemical roles of this compound and to quantify it in various samples, sensitive and reliable analytical methods are essential. The analysis of keto acids in complex biological matrices like plasma, urine, or microbial culture media presents a significant challenge due to their low concentrations, potential for instability, and interference from other matrix components. acs.orgsemanticscholar.org Future research should focus on developing and validating advanced methods for the trace analysis of this specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of small molecules. However, due to the low volatility of carboxylic acids, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. mdpi.com Common derivatization strategies include silylation, using reagents like N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA), which reacts with both the carboxylic acid and ketone groups. nih.gov The process typically involves liquid-liquid or solid-phase extraction from the sample, followed by derivatization and GC-MS analysis. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a preferred method for analyzing metabolites in complex samples due to its high sensitivity, selectivity, and reduced need for sample preparation compared to GC-MS. mdpi.com While direct analysis is possible, derivatization is often employed to improve ionization efficiency and chromatographic separation. nih.gov Reagents that specifically target the ketone functional group, such as O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBHA) or O-benzylhydroxylamine, are particularly effective. nih.govresearchgate.net These reagents create derivatives with excellent ionization properties, allowing for very low detection limits. A validated LC-MS/MS method for various keto acids in rat plasma using PFBHA derivatization reported limits of detection in the low micromolar (μM) range. researchgate.net

The development of a robust analytical protocol for this compound would require optimizing extraction procedures, choosing the appropriate derivatization reagent, and fine-tuning the instrumental parameters for either GC-MS or LC-MS/MS to achieve the lowest possible limits of detection and quantification in relevant biological and environmental matrices.

Table 3: Comparison of Advanced Analytical Methods for Trace Keto Acid Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Principle | Separation of volatile compounds in a gas phase followed by mass-based detection. | Separation of compounds in a liquid phase followed by mass-based detection. |

| Sample State | Gaseous | Liquid / Dissolved |

| Derivatization | Required . To increase volatility and thermal stability. | Optional but common . To improve sensitivity and chromatography. |

| Common Reagents | Silylating agents (e.g., BSTFA, MTBSTFA). nih.govusherbrooke.ca | Oxime-forming agents (e.g., PFBHA, O-benzylhydroxylamine). nih.govresearchgate.net |

| Advantages | High chromatographic resolution, extensive spectral libraries. | High sensitivity and specificity, suitable for non-volatile and thermally labile compounds, less sample clean-up. mdpi.com |

| Disadvantages | Laborious sample preparation, potential for analyte degradation at high temperatures. nih.gov | Potential for matrix effects (ion suppression), higher instrument cost. |

| Reported LOD (for analogs) | Low µg/L range (analyte dependent). researchgate.net | 0.01–0.25 μM (in plasma). researchgate.net |

Q & A

Q. What are the established synthetic routes for 6-methyl-4-oxoheptanoic acid, and what are their efficiency metrics?

- Methodological Answer : While direct synthesis protocols for this compound are not explicitly documented in the evidence, analogous pathways for related oxo-carboxylic acids (e.g., 4-methyl-2-oxopentanoic acid) involve aldol condensation or keto-acid decarboxylation. For example, levulinic acid (4-oxopentanoic acid) is synthesized via acid-catalyzed hydrolysis of biomass-derived furfuryl alcohol, achieving ~60% yield under optimized conditions . For this compound, a plausible route could involve:

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the methyl and ketone groups (e.g., δ ~2.1 ppm for methyl protons, δ ~210 ppm for ketone carbons in similar compounds) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., expected [M+H]+ at m/z 160.0735 for CHO) .

- HPLC with UV detection : Monitor purity (>98% as per standards for related metabolites) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. What metabolic pathways involve this compound, and how can its neurotoxic effects be experimentally validated?

- Methodological Answer : Similar to 4-methyl-2-oxopentanoic acid (a neurotoxin and metabotoxin), this compound may disrupt mitochondrial β-oxidation. Experimental validation strategies include:

- In vitro assays : Treat neuronal cell lines (e.g., SH-SY5Y) with the compound and measure ATP depletion via luminescence assays.

- Metabolomic profiling : Use LC-MS/MS to track accumulation of acyl-carnitines, indicating β-oxidation inhibition .

- Animal models : Administer the compound to rodents and assess behavioral deficits (e.g., rotarod tests) and histopathological changes .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example:

- Tautomeric equilibria : Use variable-temperature NMR to observe keto-enol interconversion (e.g., broadening of ketone proton signals at elevated temperatures) .

- Solvent polarity effects : Compare H NMR spectra in DO vs. DMSO-d to identify shifts caused by hydrogen bonding .

- X-ray crystallography : Resolve ambiguities by determining the crystal structure, as done for related oxo-acids .

Methodological Considerations

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.